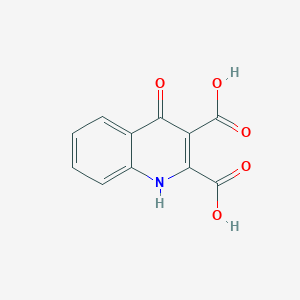
4-Oxo-1,4-dihydroquinoline-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-1,4-dihydroquinoline-2,3-dicarboxylic acid: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of two carboxylic acid groups and a ketone group on the quinoline ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 4-Hydroxyquinoline-3-carboxylic acid ethyl ester: This method involves the cyclization of 4-hydroxyquinoline-3-carboxylic acid ethyl ester under acidic conditions to form 4-oxo-1,4-dihydroquinoline-2,3-dicarboxylic acid.
Green and Efficient Methodology: A green synthetic approach involves the use of environmentally friendly reagents and solvents, minimizing the use of hazardous chemicals.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1,4-dihydroquinoline derivatives.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride are used for substitution reactions.
Major Products:
Oxidation Products: Quinoline derivatives with higher oxidation states.
Reduction Products: 1,4-dihydroquinoline derivatives.
Substitution Products: Quinoline derivatives with various functional groups replacing the carboxylic acid groups.
Scientific Research Applications
Chemistry: 4-Oxo-1,4-dihydroquinoline-2,3-dicarboxylic acid is used as an intermediate
Properties
CAS No. |
61707-77-5 |
|---|---|
Molecular Formula |
C11H7NO5 |
Molecular Weight |
233.18 g/mol |
IUPAC Name |
4-oxo-1H-quinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C11H7NO5/c13-9-5-3-1-2-4-6(5)12-8(11(16)17)7(9)10(14)15/h1-4H,(H,12,13)(H,14,15)(H,16,17) |
InChI Key |
OEJMUGQIHDYSOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















